Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+

Description

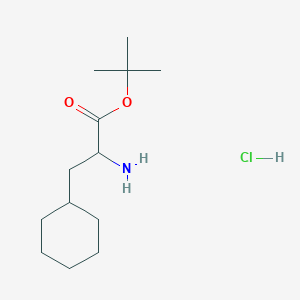

The compound "Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydrochloride" is an amino acid derivative featuring a cyclohexane ring attached to a propanoic acid backbone. The alpha-amino group is esterified with a 1,1-dimethylethyl (tert-butyl) group, and the compound exists as a hydrochloride salt to enhance stability and solubility. Key identifiers include:

- CAS Number: 25528-71-6

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight: 207.7 g/mol (calculated)

- Functional Groups: Cyclohexylpropanoic acid, alpha-amino ester, hydrochloride salt.

This compound is likely used in pharmaceutical synthesis or as a chiral building block due to its stereochemical complexity and tert-butyl ester group, which serves as a protective moiety .

Properties

IUPAC Name |

tert-butyl 2-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXHRGWKDFFXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydrochloride (CAS Number: 135837-46-6) is a compound of significant interest in pharmaceutical and agricultural research due to its biological activities. This article explores its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C14H24N2O3

- Molecular Weight : 256.35 g/mol

- Structure : The compound features a cyclohexane ring and an amino acid structure, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Similar compounds have demonstrated binding affinities that suggest potential use in neuropharmacology .

- Plant Growth Regulation : Research indicates that derivatives of cyclohexanepropanoic acid can enhance plant resilience against abiotic stresses such as drought and pathogen attacks by modulating ethylene biosynthesis pathways .

- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial effects, making them candidates for agricultural applications to protect crops from pathogens.

Biological Activity Data Table

Case Study 1: Neuropharmacological Applications

A study investigated the binding affinity of cyclohexane derivatives to glutamate receptors. The results indicated that certain analogs exhibit higher potency than traditional excitatory amino acids, suggesting a potential role in treating neurodegenerative diseases .

Case Study 2: Agricultural Efficacy

In agricultural trials, the application of cyclohexanepropanoic acid derivatives improved maize resistance against fungal infections and drought conditions. The compound's ability to enhance ethylene production was linked to increased stress tolerance and yield improvement .

Case Study 3: Antimicrobial Testing

Research evaluating the antimicrobial properties of similar compounds found that they effectively inhibited the growth of several plant pathogens, indicating potential applications in crop protection strategies .

Research Findings

Recent findings highlight the importance of cyclohexanepropanoic acid in various fields:

- Neuropharmacology : Its ability to modulate receptor activity presents opportunities for developing new treatments for neurological disorders.

- Agriculture : Enhanced stress resistance mechanisms can lead to improved crop yields under adverse conditions.

- Microbiology : The antimicrobial properties suggest potential use as a natural pesticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their chemical and physical properties:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Isomerism: The carbamic acid derivative (114326-14-6) shares the same molecular formula as the target compound but differs in functional groups, leading to distinct reactivity and applications. Carbamates are typically used as protective groups or agrochemicals, whereas amino acid esters are employed in peptide synthesis .

Impact of Substituents : The addition of aromatic acetyl and alkoxy groups (e.g., 872846-17-8) significantly increases molecular weight and boiling point compared to the target compound, reflecting enhanced van der Waals interactions .

Solubility Trends : The hydrochloride salt form of the target compound improves aqueous solubility, whereas lipophilic substituents (e.g., tert-butyl, aromatic groups) reduce solubility in polar solvents .

Chirality : Both the target compound and 197247-91-9 exhibit stereochemical complexity, making them valuable in asymmetric synthesis .

Q & A

Basic: What synthetic routes are available for preparing Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester hydrochloride, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via esterification of the corresponding thiol ester using tert-butanol under acidic conditions, followed by hydrochlorination. Evidence from thiol-to-ester conversion protocols suggests using catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Purification typically involves recrystallization from ethanol/water mixtures or silica gel chromatography, with purity verified by HPLC (High-Performance Liquid Chromatography) or NMR to confirm the absence of unreacted starting materials or byproducts .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, with reference data available from NIST Chemistry WebBook (e.g., molecular weight 159.18 g/mol for related cyclohexanecarboxylic acid derivatives) .

- Nuclear Magnetic Resonance (NMR): H and C NMR can resolve stereochemistry at the alpha-amino group and confirm esterification. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .

- Chromatography: Reverse-phase HPLC with UV detection ensures purity, using C18 columns and acetonitrile/water gradients .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Safety data for structurally similar compounds (e.g., Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-) indicate risks of irritation to eyes and skin. Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation .

- Immediate medical consultation if exposure occurs, with SDS documentation provided to healthcare providers .

- Storage in airtight containers away from oxidizing agents, as esters are prone to hydrolysis under acidic/basic conditions .

Advanced: How does the steric hindrance of the 1,1-dimethylethyl ester group influence reactivity, and how can stability be optimized?

Methodological Answer:

The bulky tert-butyl ester group reduces nucleophilic attack at the carbonyl carbon, enhancing stability in basic conditions. However, it may slow ester hydrolysis in acidic media. To assess stability:

- Conduct kinetic studies using H NMR to monitor ester degradation under varying pH (e.g., 0.1M HCl vs. 0.1M NaOH) .

- Compare activation energies via Arrhenius plots at 25–60°C to determine optimal storage temperatures .

Advanced: How should researchers resolve contradictory solubility data reported in literature?

Methodological Answer:

Discrepancies in solubility (e.g., in 1-octanol or water) can arise from measurement conditions (e.g., pressure, temperature). To validate:

- Replicate experiments using high-pressure solubility cells (up to 900 MPa) to observe pressure-dependent phase behavior .

- Cross-reference with computational models like COSMO-RS to predict solubility based on molecular charge distribution .

Advanced: What strategies are recommended for stereochemical analysis of the alpha-amino group?

Methodological Answer:

- Chiral HPLC: Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers. Retention times can be compared to standards from NIST or commercial libraries .

- Circular Dichroism (CD): CD spectra provide optical activity data, with characteristic peaks for (R) vs. (S) configurations .

- X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .

Advanced: How can acute toxicity of derivatives be assessed preclinically?

Methodological Answer:

- In Vivo LD50 Testing: Administer the compound intravenously in rodent models (e.g., mice) at graded doses (e.g., 10–100 mg/kg). Monitor mortality over 72 hours, with LD50 calculated via probit analysis .

- In Vitro Cytotoxicity: Use human hepatocyte cell lines (e.g., HepG2) and MTT assays to quantify IC50 values, correlating with in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.